molecular formula C18H18N2OS B3733451 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B3733451
M. Wt: 310.4 g/mol
InChI Key: ZTIKSMXQHFGQFG-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the use of 2-aminobenzenethiol and an aldehyde in the presence of a catalyst to form the benzothiazole ring . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as piperidine . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12(2)11-17(21)19-14-9-7-13(8-10-14)18-20-15-5-3-4-6-16(15)22-18/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIKSMXQHFGQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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